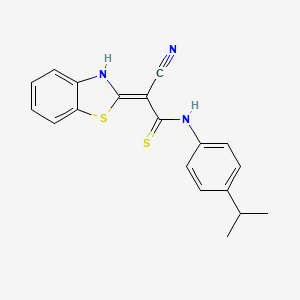
(2Z)-2-(3H-1,3-benzothiazol-2-ylidene)-2-cyano-N-(4-propan-2-ylphenyl)ethanethioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-benzothiazol-2-yl)-3-{[4-(propan-2-yl)phényl]amino}-3-sulfanylprop-2-ènenitrile est un composé organique complexe qui présente un cycle benzothiazole, un groupe phényle substitué par un isopropyle et un fragment sulfanylprop-2-ènenitrile.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de 2-(1,3-benzothiazol-2-yl)-3-{[4-(propan-2-yl)phényl]amino}-3-sulfanylprop-2-ènenitrile implique généralement des réactions organiques en plusieurs étapes. Une approche courante consiste à commencer par la formation du cycle benzothiazole, suivie de l'introduction du groupe phénylamino et du fragment sulfanylprop-2-ènenitrile. Des conditions réactionnelles spécifiques, telles que la température, les solvants et les catalyseurs, sont optimisées pour obtenir des rendements et une pureté élevés.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des réacteurs à écoulement continu ou des réacteurs discontinus. Le choix de la méthode dépend de facteurs tels que l'échelle de production souhaitée, la rentabilité et les considérations environnementales. Des techniques de purification telles que la recristallisation ou la chromatographie sont utilisées pour obtenir le produit final avec une pureté élevée.
Analyse Des Réactions Chimiques
Types de réactions
2-(1,3-benzothiazol-2-yl)-3-{[4-(propan-2-yl)phényl]amino}-3-sulfanylprop-2-ènenitrile peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Les réactions de réduction peuvent convertir le groupe nitrile en amines primaires.
Substitution : Les cycles aromatiques peuvent subir des réactions de substitution électrophile ou nucléophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène (H₂O₂) et le permanganate de potassium (KMnO₄).
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH₄) ou l'hydrogénation catalytique sont utilisés.
Substitution : Des réactifs tels que les halogènes (par exemple, Br₂) ou les nucléophiles (par exemple, NaOH) sont utilisés dans des conditions contrôlées.
Principaux produits formés
Oxydation : Sulfoxydes ou sulfones.
Réduction : Amines primaires.
Substitution : Divers dérivés substitués en fonction des réactifs utilisés.
Applications de recherche scientifique
2-(1,3-benzothiazol-2-yl)-3-{[4-(propan-2-yl)phényl]amino}-3-sulfanylprop-2-ènenitrile a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme brique de construction pour synthétiser des molécules plus complexes.
Biologie : Investigué pour ses activités biologiques potentielles, telles que ses propriétés antimicrobiennes ou anticancéreuses.
Médecine : Exploré comme candidat pour le développement de médicaments en raison de ses caractéristiques structurales uniques.
Industrie : Utilisé dans le développement de matériaux avancés, tels que les polymères ou les colorants.
Mécanisme d'action
Le mécanisme d'action de 2-(1,3-benzothiazol-2-yl)-3-{[4-(propan-2-yl)phényl]amino}-3-sulfanylprop-2-ènenitrile implique son interaction avec des cibles moléculaires spécifiques. Ces cibles peuvent inclure des enzymes, des récepteurs ou d'autres biomolécules. Les effets du composé sont médiés par des voies qui impliquent la liaison à ces cibles, conduisant à des changements dans les processus cellulaires ou les voies de signalisation.
Applications De Recherche Scientifique
2-(1,3-benzothiazol-2-yl)-3-{[4-(propan-2-yl)phenyl]amino}-3-sulfanylprop-2-enenitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers or dyes.
Mécanisme D'action
The mechanism of action of 2-(1,3-benzothiazol-2-yl)-3-{[4-(propan-2-yl)phenyl]amino}-3-sulfanylprop-2-enenitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes or signaling pathways.
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-(1,3-benzothiazol-2-yl)-3-{[4-(méthyl)phényl]amino}-3-sulfanylprop-2-ènenitrile
- 2-(1,3-benzothiazol-2-yl)-3-{[4-(éthyl)phényl]amino}-3-sulfanylprop-2-ènenitrile
Unicité
2-(1,3-benzothiazol-2-yl)-3-{[4-(propan-2-yl)phényl]amino}-3-sulfanylprop-2-ènenitrile est unique en raison de la présence du groupe isopropyle sur le cycle phényle, ce qui peut influencer sa réactivité chimique et son activité biologique. Cette variation structurelle peut conduire à des différences dans son interaction avec les cibles moléculaires et son efficacité globale dans diverses applications.
Propriétés
Formule moléculaire |
C19H17N3S2 |
|---|---|
Poids moléculaire |
351.5 g/mol |
Nom IUPAC |
(2Z)-2-(3H-1,3-benzothiazol-2-ylidene)-2-cyano-N-(4-propan-2-ylphenyl)ethanethioamide |
InChI |
InChI=1S/C19H17N3S2/c1-12(2)13-7-9-14(10-8-13)21-18(23)15(11-20)19-22-16-5-3-4-6-17(16)24-19/h3-10,12,22H,1-2H3,(H,21,23)/b19-15- |
Clé InChI |
QKKPNTSETMSYPN-CYVLTUHYSA-N |
SMILES isomérique |
CC(C)C1=CC=C(C=C1)NC(=S)/C(=C\2/NC3=CC=CC=C3S2)/C#N |
SMILES canonique |
CC(C)C1=CC=C(C=C1)NC(=S)C(=C2NC3=CC=CC=C3S2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


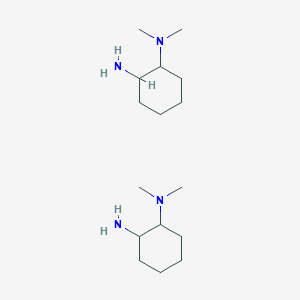
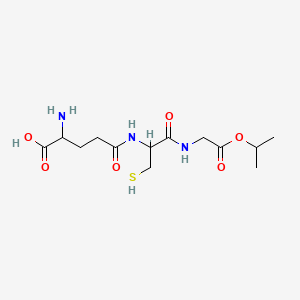

![6-(Hydroxymethyl)-2,2-dimethyl-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran-6,7-diol](/img/structure/B12318047.png)
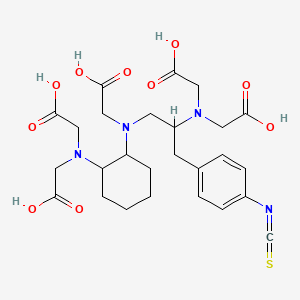
![1-benzyl 2,3,4,5,6-pentafluorophenyl (3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanedioate](/img/structure/B12318054.png)
![3-[2,2-Difluoro-12-(4-methoxyphenyl)-4,6-dimethyl-1,3-diaza-2-boranuidatricyclo[7.3.0.03,7]dodeca-4,6,8,10-tetraen-5-yl]propanoic acid](/img/structure/B12318065.png)
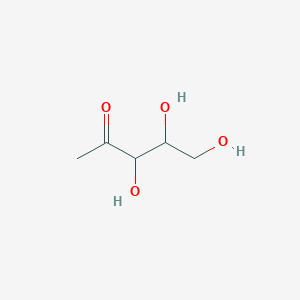
![3,4-dihydroxy-2-(hydroxymethyl)-8,9,10-trimethoxy-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-6-one](/img/structure/B12318077.png)
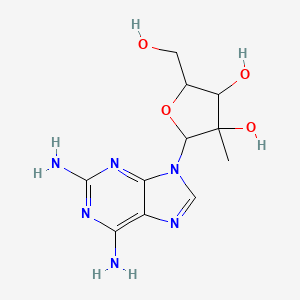
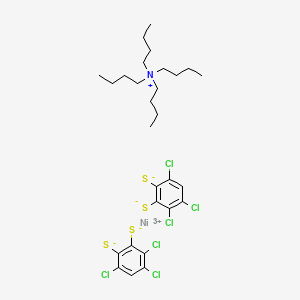
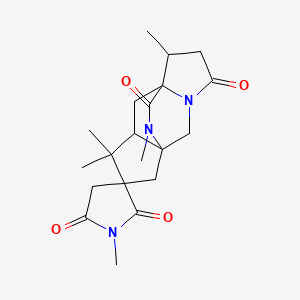
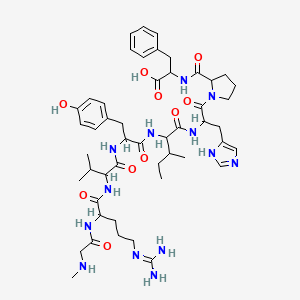
![(3-Hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) 3-methylbutanoate](/img/structure/B12318090.png)
